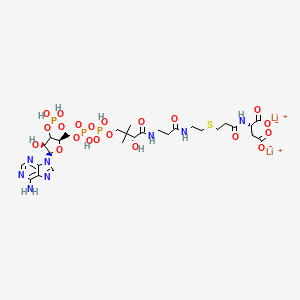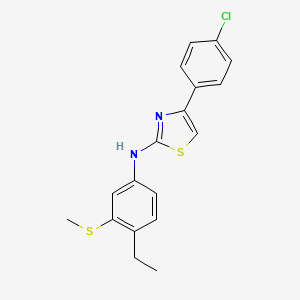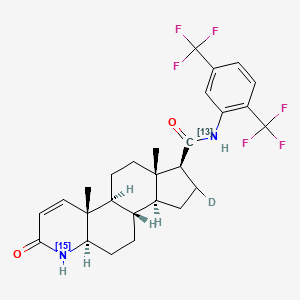
Dutasteride-13C,15N,d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dutasteride-13C,15N,d is a labeled version of Dutasteride, a synthetic 4-azasteroid compound. It is a potent inhibitor of both type I and type II 5α-reductase isozymes, which are enzymes responsible for converting testosterone to dihydrotestosterone (DHT). The labeled version, this compound, incorporates stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d), making it useful for various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dutasteride-13C,15N,d involves the incorporation of stable isotopes into the Dutasteride molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Common reagents used in these reactions include labeled carbon, nitrogen, and deuterium sources .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized equipment and techniques to handle the labeled isotopes safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Dutasteride-13C,15N,d undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Applications De Recherche Scientifique
Dutasteride-13C,15N,d is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pharmacokinetics and metabolism of Dutasteride.
Biology: Employed in studies of androgen receptor interactions and the effects of DHT suppression on cellular processes.
Medicine: Utilized in clinical research to understand the therapeutic effects and side effects of Dutasteride in treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Dutasteride products .
Mécanisme D'action
Dutasteride-13C,15N,d exerts its effects by inhibiting the activity of 5α-reductase isozymes, which convert testosterone to DHT. By reducing DHT levels, this compound helps to alleviate symptoms of conditions like BPH. The molecular targets of this compound include the androgen receptor and various signaling pathways involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Finasteride: Another 5α-reductase inhibitor, but less potent than Dutasteride.
Epristeride: A selective inhibitor of type II 5α-reductase.
Alfatradiol: A topical treatment for androgenetic alopecia with a different mechanism of action
Uniqueness of Dutasteride-13C,15N,d
This compound is unique due to its dual inhibition of both type I and type II 5α-reductase isozymes, making it more effective in reducing DHT levels compared to other inhibitors like Finasteride. Additionally, the incorporation of stable isotopes allows for more precise and detailed studies in various research fields .
Propriétés
Formule moléculaire |
C27H30F6N2O2 |
|---|---|
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-2-deuterio-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i7D,23+1,35+1/t7?,15-,16-,17-,19+,21+,24-,25+ |
Clé InChI |
JWJOTENAMICLJG-FPYYVYLPSA-N |
SMILES isomérique |
[2H]C1C[C@H]2[C@@H]3CC[C@@H]4[C@@]([C@H]3CC[C@@]2([C@H]1[13C](=O)NC5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F)C)(C=CC(=O)[15NH]4)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
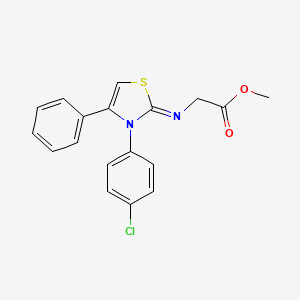
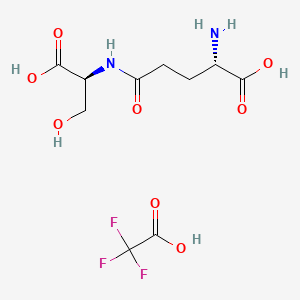
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
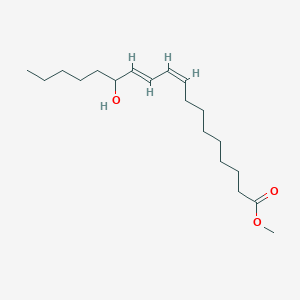
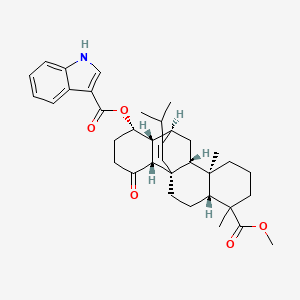
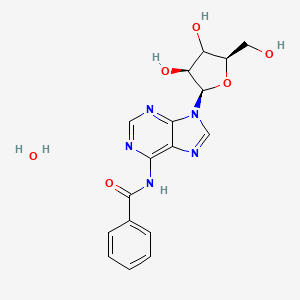
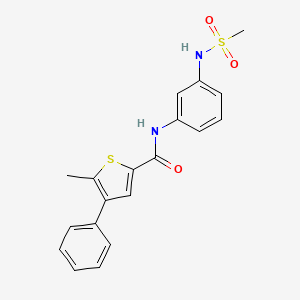
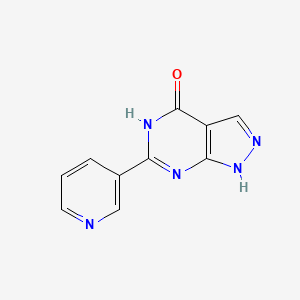
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
